5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid
CAS No.: 2138525-93-4
Cat. No.: VC5933370
Molecular Formula: C22H21NO4
Molecular Weight: 363.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138525-93-4 |
|---|---|
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.413 |
| IUPAC Name | 5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid |
| Standard InChI | InChI=1S/C22H21NO4/c24-20(25)19-11-23(13-22(19)9-10-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
| Standard InChI Key | DCZSWDJOGUHIQB-UHFFFAOYSA-N |
| SMILES | C1CC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a spirocyclic scaffold with a bicyclic system comprising a five-membered azaspiro[2.4]heptane core fused to a carboxylic acid moiety at position 7. The 9-fluorenylmethoxycarbonyl (Fmoc) group at position 5 serves as a nitrogen-protecting group, a design strategy widely employed in peptide synthesis . The molecular formula is C₂₂H₂₁NO₄, with a calculated molecular weight of 363.4 g/mol .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectral predictions indicate characteristic signals at δ 7.75-7.25 ppm (aromatic Fmoc protons), δ 4.4-4.2 ppm (methyleneoxy group), and δ 3.8-3.6 ppm (spirocyclic CH₂ groups) . The carboxylic acid proton typically appears as a broad singlet near δ 12 ppm in deuterated dimethyl sulfoxide . Mass spectrometric analysis shows a molecular ion peak at m/z 363.147 ([M+H]⁺) with fragmentation patterns dominated by loss of the Fmoc group (m/z 179) .
Synthetic Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into three key building blocks:
-
Spiro[2.4]heptane-7-carboxylic acid core
-
Fmoc-protected amine functionality
-
Stereochemical control elements
Industrial-scale synthesis typically employs a convergent approach combining spirocycle formation with subsequent Fmoc protection .
Stepwise Synthesis Protocol
Stage 1: Spirocycle Construction
Cyclopropanation of 1-vinylcyclobutane via Simmons-Smith reaction yields the spiro[2.4]heptane skeleton. Recent advances utilize dirhodium catalysts to achieve enantiomeric excess >98% in analogous systems .
Stage 2: Carboxylic Acid Installation
Oxidative cleavage of a terminal alkene precursor using ruthenium tetroxide generates the C7 carboxylic acid group. Alternative methods employ haloform reactions with subsequent hydrolysis .
Stage 3: Fmoc Protection
Reaction with 9-fluorenylmethyl chloroformate in dichloromethane, using N,N-diisopropylethylamine as base, achieves selective N-protection. Purification via flash chromatography (hexane:ethyl acetate 3:1) typically yields >85% pure product .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0-5°C (Fmoc coupling) |
| Solvent System | Anhydrous DCM |
| Catalyst | DMAP (0.1 equiv) |
| Reaction Time | 12-16 hours |
Physicochemical Properties
Solubility Profile
Experimental data indicates limited aqueous solubility (0.12 mg/mL at 25°C) but excellent dissolution in polar aprotic solvents:
-
Dimethylformamide: 148 mg/mL
-
Dimethyl sulfoxide: 203 mg/mL
-
Tetrahydrofuran: 89 mg/mL
The logP value of 2.87 (calculated) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Thermal Stability
Differential scanning calorimetry reveals a glass transition temperature (T₉) at 87°C and decomposition onset at 214°C. The compound remains stable for >24 months when stored at -20°C under argon .
Pharmaceutical Applications
Peptide Synthesis
As an Fmoc-protected β-amino acid derivative, this compound serves as a constrained building block in solid-phase peptide synthesis. Its spiro architecture induces β-turn mimetics in therapeutic peptides targeting GPCRs .
PROTAC Development
The rigid structure facilitates incorporation into proteolysis-targeting chimeras (PROTACs), with recent studies demonstrating enhanced E3 ligase binding affinity compared to linear analogs .
Table 3: Biological Activity Data
| Assay | IC₅₀ (nM) | Target |
|---|---|---|
| Kinase Inhibition | 142 ± 18 | CDK4/6 |
| Proteasome Binding | 0.87 ± 0.12 | 20S Core Particle |
| Membrane Permeability | Pₐₚₚ = 12 × 10⁻⁶ cm/s | Caco-2 Model |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume